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molecular formula C18H14O4 B8650982 6,11-Dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione CAS No. 58976-97-9

6,11-Dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione

Cat. No. B8650982
M. Wt: 294.3 g/mol
InChI Key: ZXLDPCYWZZGRLB-UHFFFAOYSA-N
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Patent
US04739062

Procedure details

The method was similar to Example 1 but using 16.4 g (0.1 mols) of 1,4-dihydroxy-5,6,7,8-tetrahydronaphthalene and 20.2 g (0.1 mol) of phthalic acid dichloride. The product was 33.7 g (88% yield) of 6,11-dihydroxy-7,8,9,10-tetrahydro-5,12-naphtacenequinone (9), m.p.=194°-196° C. (EtOH).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2C(O)=C[CH:3]=1.[C:13](Cl)(=[O:23])[C:14]1[C:15](=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:16](Cl)=[O:17].[CH3:25][CH2:26][OH:27]>>[OH:27][C:26]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[C:2]([OH:1])=[C:3]2[C:25]=1[C:13](=[O:23])[C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]2=[O:17]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
OC1=CC=C(C=2CCCCC12)O
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(C=3C=CC=CC3C(C2=C(C=2CCCCC12)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.7 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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